molecular formula C19H22N2O3 B2507644 N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034390-84-4

N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B2507644
CAS RN: 2034390-84-4
M. Wt: 326.396
InChI Key: XXJKXWHNEMCJPH-UHFFFAOYSA-N
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Description

The compound N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 and an important part of the coenzymes NAD and NADP, essential for energy metabolism in cells. While the specific compound is not directly mentioned in the provided papers, the research on nicotinamide derivatives is extensive due to their biological significance and potential therapeutic applications.

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions, as seen in the papers provided. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives involves splicing nicotinic acid with thiophene . Similarly, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) involves the reaction of chloroacetaldehyde with the coenzyme . Although these methods do not directly describe the synthesis of this compound, they provide insight into the types of reactions that could be employed for its synthesis, such as condensation, acylation, and substitution reactions.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. The papers discuss the characterization of these structures using analytical and spectral data , . Single-crystal diffraction and thermal studies are also used to characterize multicomponent crystals of nicotinamide . These techniques could be applied to determine the molecular structure of this compound and understand its potential interactions with biological molecules.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo a variety of chemical reactions. For instance, the reaction of pyridine-2(1H)-thiones with α-haloketones yields nicotinamide derivatives that can further cyclize to form various heterocyclic compounds . The reactivity of these derivatives can be influenced by the presence of different functional groups, which can lead to the formation of diverse structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the presence of a fluorescent group in a nicotinamide analog can result in a compound with unique spectroscopic properties, such as a specific fluorescence emission maximum . The solubility, stability, and reactivity of these compounds can also be studied to understand their potential as pharmaceutical agents. The papers provided do not directly discuss the properties of this compound, but they do provide a foundation for predicting its properties based on the behavior of similar nicotinamide derivatives.

Scientific Research Applications

Enzymatic Activity and Inhibition

N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, as part of the broader category of nicotinamide derivatives, plays a significant role in enzymatic inhibition and activity studies. For instance, nicotinamidase from Mycobacterium tuberculosis, which is crucial in the NAD+ salvage pathway, has been studied for its kinetics and inhibition. The identification of competitive inhibitors for this enzyme opens new avenues for therapeutic interventions against tuberculosis, highlighting the compound's potential in enzymatic activity modulation (Seiner, Hegde, & Blanchard, 2010).

Corrosion Inhibition

Research on nicotinamide derivatives has also extended into the field of corrosion inhibition. These compounds, including this compound, demonstrate effectiveness in protecting mild steel in hydrochloric acid solutions. Their adsorption behavior and efficiency in suppressing corrosion through both anodic and cathodic processes reveal their potential as eco-friendly and effective corrosion inhibitors for industrial applications (Chakravarthy, Mohana, & Kumar, 2014).

Crystal Engineering and Thermodynamics

In the realm of crystal engineering and thermodynamics, nicotinamide and its derivatives serve as fundamental subjects to understand molecular interactions and properties. Studies focusing on the charge density distributions and computational analysis of nicotinamide crystals provide insights into the molecular structures and interactions that govern the formation of crystal lattices. Such research contributes to the development of new materials and the optimization of pharmaceutical formulations, showcasing the versatile applications of nicotinamide derivatives in material science (Jarzembska et al., 2014).

Metabolic Pathways and Cancer Research

Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various cancers, alters the methylation potential of cells by consuming methyl units from S-adenosyl methionine. Research into NNMT inhibitors, which could potentially regulate this pathway, illustrates the compound's importance in understanding cancer's metabolic underpinnings and developing targeted therapies (Ulanovskaya, Zuhl, & Cravatt, 2013).

Antimicrobial and Antifungal Applications

Nicotinamide derivatives have been evaluated for their antimicrobial and antifungal activities, highlighting their potential as novel therapeutic agents. The design and synthesis of new compounds with enhanced activity against various pathogens underscore the ongoing research efforts to leverage nicotinamide's pharmacological properties for developing new treatments (Othman, 2013).

properties

IUPAC Name

6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(15-5-3-2-4-6-15)21-19(22)16-7-8-18(20-13-16)24-17-9-11-23-12-10-17/h2-8,13-14,17H,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJKXWHNEMCJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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